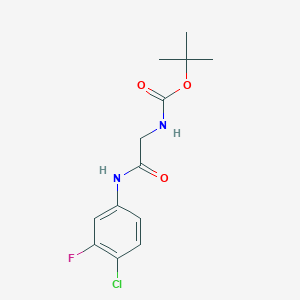

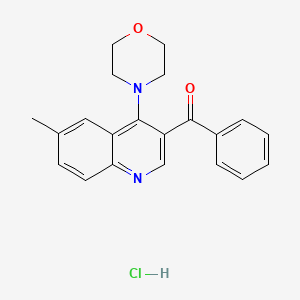

![molecular formula C18H8F7N3 B3009651 8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 860788-42-7](/img/structure/B3009651.png)

8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is a complex organic compound. It belongs to the class of imidazo[1,2-a][1,8]naphthyridine derivatives . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives involves a direct C–H arylation approach . The process involves the design and synthesis of two series of imidazo[1,2-a][1,8]naphthyridine derivatives . By adjusting the reaction conditions, it’s possible to achieve the two series of analogues via regioselective single- and double-arylations .Molecular Structure Analysis

The molecular structure of “8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” can be analyzed using analytical spectral techniques like 1H NMR and LCMS .Chemical Reactions Analysis

Imidazole containing compounds are known to exhibit a wide range of chemical reactions . They can undergo various transformations with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The compound can be used to create complex molecular structures that are otherwise challenging to synthesize. Its trifluoromethyl groups increase its lipophilicity, which can be beneficial in crossing biological barriers when used in drug design .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the fluorophenyl group of this compound can interact with various biological targets, enhancing binding affinity and selectivity. This makes it a potential candidate for the development of new medications, especially in the realm of central nervous system disorders where fluorinated compounds often play a significant role .

Antiviral Agents

The structural motif of imidazo[1,2-a]pyridines has been associated with antiviral properties. The subject compound could be explored as a scaffold for developing novel antiviral drugs, particularly by modifying the imidazo[1,2-a][1,8]naphthyridine core to target specific viral enzymes or proteins .

Anticancer Research

Compounds with imidazo[1,2-a]pyridine units have shown promise as anticancer agents. The electron-withdrawing trifluoromethyl groups on the compound could be key in designing inhibitors that target cancer cell metabolism or disrupt protein-protein interactions crucial for cancer cell survival .

Development of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are vital for cell cycle regulation, and their inhibitors are valuable in treating various cancers. The compound’s structure could serve as a starting point for creating more potent and selective CDK inhibitors, given its potential to form stable interactions with the ATP-binding site of CDKs .

GABA A Receptor Modulation

The GABA A receptor is a common target for sedatives and anxiolytics. The fluorinated imidazo[1,2-a]pyridine derivatives, such as the one , could modulate this receptor’s activity, leading to new treatments for anxiety and sleep disorders .

Calcium Channel Blockers

Calcium channels are involved in various physiological processes, and their blockers are used to treat conditions like hypertension. The unique structure of this compound might allow it to bind to calcium channels, offering a new approach to modulating their activity .

Environmental Chemistry

In environmental chemistry, the compound’s robustness under harsh conditions can be utilized. Its stability makes it a potential candidate for use in sensors or as a building block for materials that can withstand extreme environments .

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method for direct trifluoromethylation . This suggests that the compound might interact with its targets through a trifluoromethylation mechanism.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method , suggesting that light conditions might play a role in the compound’s synthesis and possibly its action.

Eigenschaften

IUPAC Name |

8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F7N3/c19-12-4-2-1-3-10(12)13-8-28-15(26-13)6-5-9-11(17(20,21)22)7-14(18(23,24)25)27-16(9)28/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHISWVQYBJHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

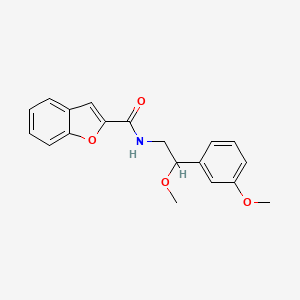

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

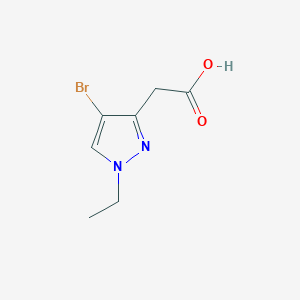

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)

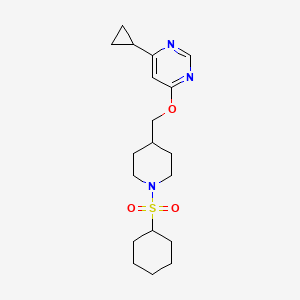

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)

![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

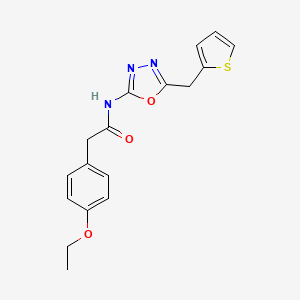

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)